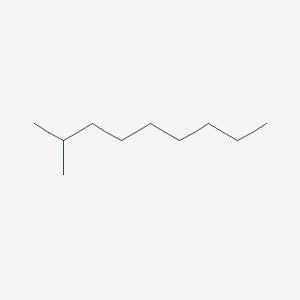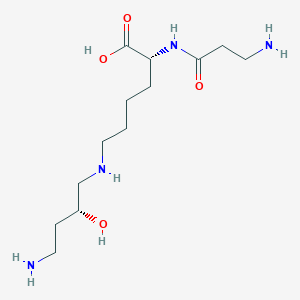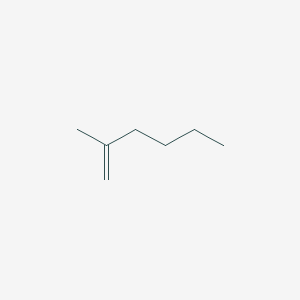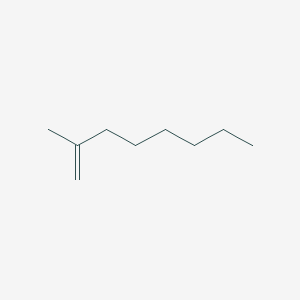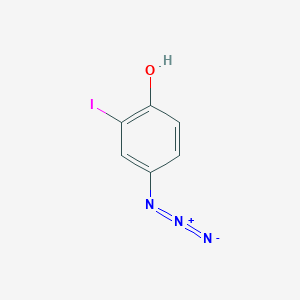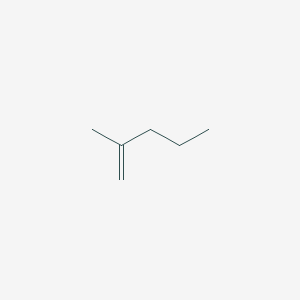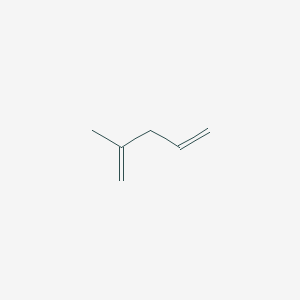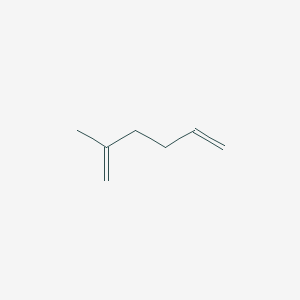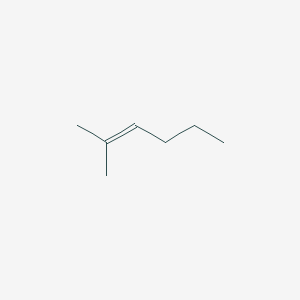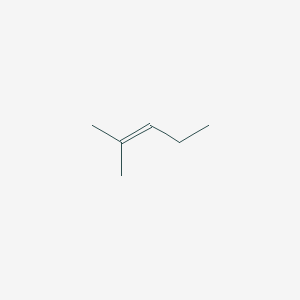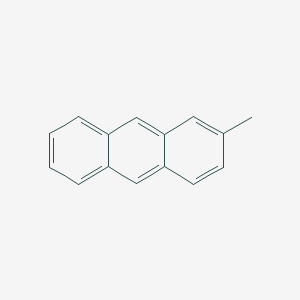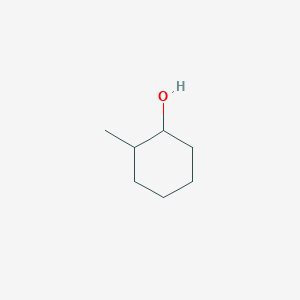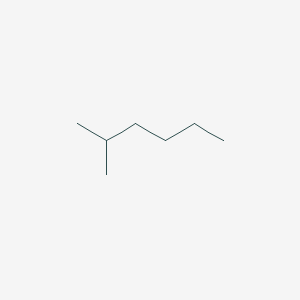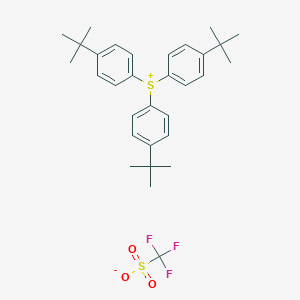
Tris(4-tert-butylphenyl)sulfonium triflate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Tris(4-tert-butylphenyl)sulfonium triflate involves the use of DMSO as a solvent . It is also used as a cationic photoinitiator and a photoacid generator .Molecular Structure Analysis
The molecular formula of Tris(4-tert-butylphenyl)sulfonium triflate is [ (CH3)3CC6H4]3SCF3SO3 . It has a CAS Number of 134708-14-8 and a molecular weight of 580.76 .Physical And Chemical Properties Analysis
Tris(4-tert-butylphenyl)sulfonium triflate has a melting point of 250-253 °C (lit.) . It has a total acid of <2 × 10-3 mol/kg and a total base of <2 × 10-3 mol/kg .Applications De Recherche Scientifique
Oxidation of Primary Alkyl Triflates
Alkoxy(N-tert-butylamino)(methyl)sulfonium triflates, related to tris(4-tert-butylphenyl)sulfonium triflate, have been prepared for the oxidation of primary alkyl triflates to aldehydes. This process provides a novel method for this type of oxidation, suggesting the existence of alkoxysulfilimines as intermediates (Kitagawa, Hideo et al., 2001).
Photoacid Generation Mechanism
Research on 1-(4-tert-butylphenyl)-tetrahydro-thiopyranium triflate, a compound similar to tris(4-tert-butylphenyl)sulfonium triflate, has helped understand its efficiency as a photoacid generator. This study provides insights into the reaction mechanism and potential applications in resist formulations (Carlos N. Sanramé et al., 2004).
Hypervalent Phosphorus(III) Centers
Trifluoromethylsulfonyloxy-(2,4,6-tri-tert-butylphenylimino)phosphine reacts with multifunctional ligands to form complexes. These complexes highlight the potential for electron-rich centers to behave as Lewis acids, a property relevant to tris(4-tert-butylphenyl)sulfonium triflate (Burford, N. et al., 2005).
Antimicrobial Activity and Toxicity
A study on tris(4-alkylphenyl)sulfonium, including tris(4-tert-butylphenyl)sulfonium, evaluated its antimicrobial activity and toxicity. The study compared different sulfonium compounds and provided insights into their potential as antimicrobial compounds with lower toxicity (Michiasa Hirayama, 2012).
Benzylic Triflates in Polymerization
Benzylic triflate esters, similar to tris(4-tert-butylphenyl)sulfonium triflate, have been used as initiators for the living polymerization of tetrahydrofuran. This study contributes to the understanding of polymer chemistry and materials science (H. Oike et al., 2000).
Propriétés
IUPAC Name |
trifluoromethanesulfonate;tris(4-tert-butylphenyl)sulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39S.CHF3O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;2-1(3,4)8(5,6)7/h10-21H,1-9H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQUQRJNPTPAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584186 | |
| Record name | Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-tert-butylphenyl)sulfonium | |
CAS RN |
220155-94-2, 134708-14-8 | |
| Record name | Sulfonium, tris[4-(1,1-dimethylethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220155-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
